FT-Adm
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103930-51-4 |
|---|---|
Molecular Formula |
C27H27FO12 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H27FO12/c1-9-20(31)25(36)19(28)26(39-9)40-13-7-27(37,14(30)8-29)6-11-16(13)24(35)18-17(22(11)33)21(32)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,9,13,19-20,25-26,29,31,33,35-37H,6-8H2,1-2H3/t9-,13-,19+,20+,25-,26-,27-/m0/s1 |
InChI Key |
KXGVIPZFMKMPFU-OATXVPTESA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Other CAS No. |
103930-51-4 |
Synonyms |
5,12-Naphthacenedione, 10-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)- |
Origin of Product |
United States |
Chemical Synthesis of Ft Adm and Its Structural Derivatives
Methodologies for the Synthesis of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl) Adriamycinone (FT-Adm)
The synthesis of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl) Adriamycinone (this compound) typically involves the coupling of a suitably protected fluorinated sugar moiety with an anthracyclinone aglycone. A key methodology for preparing this compound and its daunomycinone (B1669838) analog involves coupling 3,4-di-O-acetyl-2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl bromide with daunomycinone nih.gov. A crucial step in the preparation of the glycosyl bromide intermediate is the epoxide-ring opening of methyl 2,3-anhydro-4-O-benzyl-6-deoxy-alpha-L-gulopyranoside using potassium hydrogen difluoride (KHF2) in ethylene (B1197577) glycol, which yields 2-fluoro-alpha-L-idopyranoside nih.gov. This process highlights the precise control required for introducing the fluorine atom at the desired position on the sugar moiety.
Semisynthetic Approaches to Fluorinated Anthracycline Analogs
Semisynthetic strategies are widely employed in the development of fluorinated anthracycline analogs. These approaches allow for the introduction of fluorine atoms at various positions, including the aglycone or sugar moieties, to modify the compounds' properties nih.govnih.gov. For instance, suitably protected 2-deoxy-2-fluoroglycosyl halides have been successfully coupled with daunomycinone to yield doxorubicin (B1662922) analogues nih.gov. The development of semisynthetic anthracycline analogues is a targeted effort to circumvent issues such as systemic toxicity and cellular drug resistance associated with natural anthracyclines.
Strategies for Overcoming Solubility Challenges Through Derivatization
This compound itself exhibits limited water solubility, primarily due to the absence of the 3'-amino group that is characteristic of adriamycin nih.gov. This poor solubility necessitates chemical modification to enhance its aqueous solubility, which is crucial for pharmaceutical formulation and administration. To address this, strategies have focused on introducing hydrophilic groups onto the this compound structure, specifically at the 14-hydroxyl group nih.gov. Derivatization at this position has proven effective in improving the compound's solubility profile.
A series of 14-hydroxyl group derivatives of this compound have been synthesized to improve its water solubility. These include the 14-hemisuccinate, 14-hemiglutarate, 14-hemiadipiate, 14-hemipimelate, and 14-hemisuberate derivatives nih.gov. Among these, the 14-hemipimelate derivative, known as FAD-104, has been particularly noted for its potent antitumour activity and reduced toxicity, leading to its selection for further development nih.gov.
Investigation of the Fluorine Atom's Role in Glycoside Bond Stability
The introduction of a fluorine atom into the sugar moiety of anthracyclines, particularly at the 2'-position, plays a crucial role in enhancing the stability of the glycoside bond nih.gov. This increased stability is a significant advantage, as it can contribute to improved metabolic stability of the compound in biological systems. For example, in fluorinated nucleos(t)ide drugs, the presence of fluorine atoms has been shown to improve the metabolic stability of the glycosidic bond. Similarly, the 2'-fluorine in clofarabine (B1669196) enhances the stability of its glycosidic bond and provides resistance to enzymatic degradation. Beyond stability, fluorine incorporation can also positively influence other critical drug properties, such as lipophilicity, pharmacokinetics, and pharmacodynamics.
Detailed Research Findings
Research into this compound and its derivatives has highlighted the impact of structural modifications on their properties. The strategic placement of the fluorine atom at the 2'-position of the sugar moiety in this compound contributes to a strengthened glycoside bond, which is critical for the compound's stability nih.gov. This increased stability is a key characteristic that differentiates this compound from some other anthracyclines.
The synthesis of the 14-hydroxyl group derivatives was specifically aimed at addressing the poor water solubility of this compound. The successful synthesis of these hemiesters, particularly FAD-104 (14-hemipimelate derivative), demonstrated a viable pathway to create more soluble analogs while retaining, and in some cases enhancing, desired biological activities nih.gov. The selection of FAD-104 for further development underscores the importance of these derivatization strategies in overcoming formulation challenges.
Preclinical Mechanistic Investigations of Ft Adm Analogs
Elucidation of Intracellular Signaling Pathways Modulated by FT-Adm Analogs
Investigations into Adrenomedullin (ADM) have revealed its profound impact on several critical intracellular signaling cascades. A central mechanism involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP is observed in both vascular smooth muscle cells (VSMCs) and endothelial cells (ECs) upon ADM binding to its receptors nih.gov. The subsequent activation of protein kinase A (PKA), a cAMP-dependent kinase, plays a pivotal role in mediating many of ADM's effects nih.gov.
In VSMCs, PKA activation contributes to vasodilation by inhibiting smooth muscle cell contraction nih.gov. In the context of inflammation, PKA has been shown to prevent the nuclear translocation of nuclear factor-kappa B (NF-κB), thereby reducing the transcription of pro-inflammatory genes nih.gov. Furthermore, PKA-induced activation of cAMP response element-binding protein (CREB) leads to augmented transcription of anti-inflammatory cytokines nih.gov.
Beyond the PKA pathway, cAMP also independently activates Rap1 through the exchange protein activated by cAMP (EPAC) nih.gov. ADM's endothelial barrier-stabilizing effects are also mediated by a cAMP-dependent mechanism, which attenuates myosin light chain phosphorylation, stress-fiber formation, and subsequent gap formation in endothelial cells nih.gov. This involves the modulation of small GTPases, specifically reducing concentrations of the protective GTPase Rac1 and increasing levels of the detrimental RhoA GTPase, both of which are crucial for cortical actin and stress fiber formation nih.gov.
Table 1: Key Intracellular Signaling Pathways Modulated by Adrenomedullin (ADM)
| Signaling Pathway Component | Effect of ADM/Analogs | Downstream Consequence | Reference |
| Intracellular cAMP | Increased | Activation of PKA, EPAC | nih.gov |
| Protein Kinase A (PKA) | Activated | Inhibition of VSMC contraction, prevention of NF-κB nuclear entry, activation of CREB | nih.gov |
| NF-κB | Inhibition of nuclear entry | Reduced pro-inflammatory gene transcription | nih.gov |
| CREB | Activated | Augmented anti-inflammatory cytokine transcription | nih.gov |
| Rap1 | Activated (via EPAC) | Endothelial barrier stabilization | nih.gov |
| Myosin Light Chain Phosphorylation | Attenuated | Reduced endothelial hyperpermeability, stress-fiber formation | nih.gov |
| Rac1 (GTPase) | Reduced | Impact on actin and stress fiber formation | nih.gov |
| RhoA (GTPase) | Increased | Impact on actin and stress fiber formation | nih.gov |
Modulation of Key Biochemical Processes by this compound Analogs
Adrenomedullin (ADM) and its analogs exert significant modulatory effects on various biochemical processes crucial for physiological homeostasis and disease pathogenesis. One of the earliest discovered physiological effects of ADM was its potent vasodilatory action, leading to hypotension and a reduction in peripheral resistance nih.gov. This effect is achieved through both endothelium-dependent and endothelium-independent mechanisms nih.gov.
A critical biochemical process influenced by ADM is the stabilization of endothelial barrier function. ADM achieves this by eliciting a strong increase in intracellular cAMP within endothelial cells, which subsequently activates PKA and inhibits Rho GTPase (RhoA) nih.gov. Pretreatment with ADM has been shown to reduce endothelial hyperpermeability induced by agents like hydrogen peroxide, thrombin, or hemolysin A in cultured human umbilical vein endothelial cells and porcine pulmonary artery endothelial cell monolayers nih.gov. Furthermore, ADM pretreatment effectively diminished H2O2-induced edema formation in isolated perfused rabbit lungs, underscoring its role in maintaining vascular integrity nih.gov.
Beyond its vascular effects, ADM also exhibits anti-inflammatory properties. By preventing NF-κB from entering the nucleus and augmenting anti-inflammatory transcription through CREB, ADM contributes to a reduction in pro-inflammatory responses nih.gov. In the renal system, ADM demonstrates diuretic and natriuretic effects, indicating its involvement in fluid and electrolyte balance medchemexpress.com. Additionally, ADM and its precursor fragment, PAMP, directly inhibit aldosterone (B195564) secretion in the adrenal gland, further contributing to their role in regulating fluid and electrolyte homeostasis medchemexpress.com.
Table 2: Key Biochemical Processes Modulated by Adrenomedullin (ADM)
| Biochemical Process | Effect of ADM/Analogs | Mechanism/Outcome | Reference |
| Vasodilation | Induced | Leads to hypotension and reduced peripheral resistance | nih.gov |
| Endothelial Barrier Function | Stabilized | Attenuates hyperpermeability, reduces edema formation | nih.gov |
| Inflammation | Reduced | Inhibits pro-inflammatory gene transcription | nih.gov |
| Diuresis | Induced | Affects fluid and electrolyte homeostasis in kidney | medchemexpress.com |
| Natriuresis | Induced | Affects fluid and electrolyte homeostasis in kidney | medchemexpress.com |
| Aldosterone Secretion | Inhibited | Direct inhibition in adrenal gland | medchemexpress.com |
Analysis of Molecular Pathways Influenced by this compound in Preclinical Models
Preclinical models have been instrumental in dissecting the molecular pathways influenced by Adrenomedullin (ADM) and its analogs, particularly in conditions such as sepsis and vascular injury. Studies have investigated ADM administration in various models related to sepsis, demonstrating its ability to mitigate pathological responses. For instance, a bolus of ADM pretreatment significantly reduced vascular leakage in hydrogen peroxide (H2O2)-induced vascular leakage models in isolated, mechanically ventilated rabbit lungs nih.gov. Continuous infusion of incremental dosages of ADM as post-treatment in ovine endotoxemia models (24 hours of Salmonella typhosa LPS administration) also showed beneficial effects nih.gov.
These findings collectively underscore the multifaceted roles of ADM and its analogs in modulating key molecular pathways involved in vascular integrity, inflammatory responses, and systemic homeostatic mechanisms in preclinical settings.
Table 3: Preclinical Findings of Adrenomedullin (ADM) in Disease Models
| Intervention/Compound | Preclinical Model | Key Molecular/Physiological Outcome | Reference |
| ADM (pretreatment) | H2O2-induced vascular leakage in isolated rabbit lungs | Decreased vascular leakage | nih.gov |
| ADM (post-treatment) | Ovine endotoxemia (LPS administration) | Improved sepsis outcome | nih.gov |
| Anti-N-terminus ADM antibodies | Sepsis models | Increased circulating ADM levels, improved sepsis outcome | nih.gov |
| ADM + ADM-binding protein-1 | Sepsis models | Prolonged ADM half-life, shift of ADM to circulation, improved sepsis outcome | nih.gov |
Advanced Analytical Characterization of Ft Adm
Spectroscopic Methodologies for Structural and Conformational Analysis
Spectroscopic techniques provide invaluable insights into the molecular structure, functional groups, and spatial arrangement of atoms within a compound. For FT-Adm, a combination of infrared, nuclear magnetic resonance, and mass spectrometry offers a multifaceted approach to its characterization.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique employed to identify the characteristic functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavelengths, FT-IR provides a unique vibrational fingerprint of the compound. For this compound, key functional groups such as hydroxyl (-OH), carbonyl (C=O) from the quinone system and potentially ester linkages, and carbon-fluorine (C-F) bonds would exhibit distinct absorption bands. The presence of these groups is critical for confirming the structural integrity of the anthracycline aglycone and the fluorinated sugar moiety. For instance, broad absorption bands around 3200-3600 cm⁻¹ would indicate O-H stretching, while strong bands in the 1600-1700 cm⁻¹ region would correspond to C=O stretching vibrations of the quinone and possibly other carbonyls. The C-F stretch, characteristic of the fluorinated sugar, typically appears in the 1000-1200 cm⁻¹ range, although its exact position can vary depending on the molecular environment. nih.gov
Table 1: Expected FT-IR Absorption Bands for Key Functional Groups in this compound
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) | Description |
| Hydroxyl (O-H) | 3200-3600 (broad) | Alcohols, phenols (hydrogen bonded) |
| Carbonyl (C=O) | 1600-1700 | Quinone, ketone, ester carbonyls |
| Aromatic C=C | 1450-1600 | Skeletal vibrations of the anthracycline rings |
| C-O (ether/alcohol) | 1000-1300 | Present in sugar and aglycone moieties |
| C-F | 1000-1200 | Carbon-fluorine bond in the sugar |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed elucidation of molecular structure, including connectivity, stereochemistry, and conformational preferences. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied.
¹H NMR Spectroscopy : Provides information on the number, chemical environment, and coupling relationships of hydrogen atoms. For this compound, the ¹H NMR spectrum would reveal distinct signals for protons on the aglycone (aromatic, methoxy (B1213986), aliphatic) and the sugar moiety (anomeric, ring protons, methyl). Chemical shifts are highly sensitive to electron density and local magnetic fields, allowing differentiation of various proton types. Coupling constants provide insights into dihedral angles and thus the conformation of the sugar ring and the linkage to the aglycone.
¹³C NMR Spectroscopy : Offers information on the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states. Quaternary carbons, which are often silent in ¹H NMR, are readily observed.
2D NMR Techniques :
Correlation Spectroscopy (COSY) : Identifies protons that are coupled to each other through two or three bonds, aiding in the assignment of spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates ¹H and ¹³C signals for directly bonded carbons and protons, simplifying the assignment of both spectra.
Heteronuclear Multiple Bond Correlation (HMBC) : Reveals correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and between the sugar and aglycone units.
The application of these NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the proposed structure of this compound and providing critical data on its three-dimensional conformation in solution.
Mass Spectrometry Techniques (e.g., FT-ICR-MS) for Molecular Mass Determination and Purity Assessment
Mass spectrometry (MS) techniques are crucial for determining the molecular mass of a compound and assessing its purity. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out due to its exceptionally high mass resolution and accuracy. mitoproteome.org
FT-ICR-MS can determine the exact molecular mass of this compound with very high precision, often to several decimal places. This exact mass can then be used to calculate the elemental composition (e.g., CₓHᵧO₂Fₐ) of the compound, which serves as a powerful confirmation of its chemical formula. The high resolution of FT-ICR-MS also enables the differentiation of compounds with very similar nominal masses (isobars), which is essential for identifying and characterizing impurities that might be present in a sample. Even minor impurities can be detected and their elemental compositions determined, providing critical information for purity assessment and quality control. mitoproteome.orgnih.gov
Table 2: Typical Mass Spectrometry Data for this compound
| Parameter | Expected Information | Significance |
| Exact Molecular Mass | Precise mass of this compound (e.g., C₂₇H₂₈FO₁₀ for neutral this compound) | Confirmation of molecular formula and identity |
| Elemental Composition | Number of C, H, F, O atoms | Verification of chemical formula |
| Isotopic Pattern | Abundance of isotopes (e.g., ¹³C, ²H, ¹⁸O) | Further confirmation of elemental composition |
| Impurity Detection | Presence of ions corresponding to impurities | Assessment of sample purity, identification of by-products |
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic techniques are fundamental for separating components within a mixture, enabling the assessment of a compound's purity and the profiling of any impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is typically employed, where the compound's hydrophobicity dictates its retention time. A well-optimized HPLC method can provide a chromatogram showing the main peak corresponding to this compound and any smaller peaks representing impurities. The area under each peak can be used to quantify the relative abundance of each component, thus providing a purity percentage for this compound. Coupling HPLC with a mass spectrometer (LC-MS) further enhances its capabilities by allowing for the identification of separated impurities based on their molecular mass and fragmentation patterns. This combined approach is invaluable for comprehensive impurity profiling, helping to understand synthesis by-products or degradation products.
X-ray Crystallography for Determining Precise Molecular Structures
X-ray crystallography is considered the gold standard for obtaining definitive three-dimensional structural information of crystalline compounds. nih.gov When this compound can be crystallized, X-ray diffraction data provides precise details about its atomic positions, bond lengths, bond angles, and torsion angles. Crucially, it can unambiguously determine the absolute configuration of chiral centers, which is vital for complex natural products and their derivatives like this compound. nih.gov The technique reveals the precise spatial arrangement of the adriamycinone core and the fluorinated sugar, including the conformation of the sugar ring and the glycosidic linkage. This detailed structural information is invaluable for understanding structure-activity relationships and for rational drug design.
Table 3: Structural Parameters Determined by X-ray Crystallography
| Parameter | Description | Importance |
| Atomic Coordinates | Precise 3D position of every atom | Basis for all other structural parameters |
| Bond Lengths | Distances between bonded atoms | Confirmation of chemical bonds and bond order |
| Bond Angles | Angles between three bonded atoms | Insights into molecular geometry and strain |
| Torsion Angles | Dihedral angles around rotatable bonds | Defines molecular conformation and flexibility |
| Absolute Configuration | Stereochemistry of chiral centers | Crucial for biological activity and enantiomeric purity |
| Crystal Packing | Arrangement of molecules in the crystal lattice | Understanding intermolecular interactions |
Computational Chemistry and Modeling of Ft Adm
Molecular Docking Simulations for Ligand-Biomolecule Interactions (e.g., DNA)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. ksu.edu.sa This method is instrumental in elucidating the binding modes and affinities of adamantane (B196018) derivatives with their biological targets.
Research into novel inhibitors for enzymes that interact with DNA, such as Tyrosyl-DNA Phosphodiesterase 1 (TDP1), provides a key example. TDP1 is an important target in cancer therapy as its inhibition can enhance the efficacy of certain anticancer drugs. In one study, a series of new adamantane derivatives combined with resin acids were designed and evaluated as TDP1 inhibitors. mdpi.com Molecular docking simulations were performed to understand how these compounds interact with the enzyme's active site.
The simulations revealed that the adamantane derivatives preferentially bind to the covalent intermediate of TDP1, where the enzyme is linked to a DNA fragment. mdpi.com The bulky, hydrophobic adamantane moiety was found to form significant hydrophobic contacts with key amino acid residues, namely Phe259 and Trp590, as well as with the oligonucleotide portion of the substrate. mdpi.com This demonstrates the critical role of the adamantane cage in anchoring the ligand within the binding pocket.
Table 1: Molecular Docking Results for an Adamantane Derivative with TDP1
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (ΔG) | -9.0 kcal/mol | Phe259, Trp590 | Hydrophobic |
This table illustrates typical outputs from a molecular docking study, showing the predicted binding energy and key interactions stabilizing the ligand-receptor complex, as described in studies on adamantane derivatives targeting TDP1. mdpi.com
Density Functional Theory (DFT) Applications for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netarxiv.org It is widely applied to adamantane derivatives to calculate their structural, vibrational, and quantum-chemical properties, which are essential for predicting their reactivity. tandfonline.com
DFT calculations can determine the distribution of electrons within a molecule, visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding. semanticscholar.org Another parameter, the Average Local Ionization Energy (ALIE), helps identify sites susceptible to electrophilic attack by showing where electrons are most easily removed. tandfonline.com
Studies on various adamantane derivatives have used DFT to analyze Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For adamantane-isothiourea derivatives, FMO analysis has identified the most reactive parts of the molecule, typically comprising aromatic rings and piperazine (B1678402) moieties. tandfonline.com
Table 2: Quantum-Chemical Properties of an Adamantane Derivative (4BAPC) from DFT Calculations
| Property | Value (in vacuum) | Description |
|---|---|---|
| HOMO Energy | -7.53 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.14 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 6.39 eV | Indicates chemical reactivity and stability |
This table presents key electronic properties for an adamantane-isothiourea derivative (4BAPC) calculated using DFT, providing insights into its electronic behavior and reactivity. tandfonline.com
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the physical movements of atoms and molecules, providing valuable information on the conformational flexibility of the ligand and receptor, and the stability of their complex. ksu.edu.sasemanticscholar.org
For adamantane derivatives, MD simulations are often performed following docking to validate the stability of the predicted binding pose. semanticscholar.org In a study of a potential antiviral adamantane-carbohydrazide derivative, a 100-nanosecond MD simulation was conducted on the ligand-protein complex. tandfonline.com The stability of the complex was assessed by analyzing several parameters:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD value over time indicates that the protein has reached equilibrium and the ligand remains stably bound. semanticscholar.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value suggests the protein is not unfolding.
Hydrogen Bonds: The number of hydrogen bonds between the ligand and protein is monitored over time. Consistent hydrogen bonding indicates a stable interaction.
These simulations have shown that adamantane derivatives can form stable complexes with their target proteins, with the adamantane cage making significant and persistent contacts within the binding site. semanticscholar.orgtandfonline.com
Predictive Modeling of Structure-Activity Relationships using Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that aims to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts.
For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In these studies, a set of molecules with known activities are structurally aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to relate variations in these fields to changes in biological activity.
A 3D-QSAR study on aminoadamantane analogues as influenza virus inhibitors revealed key structural requirements for their activity. nih.gov The models generated from this analysis can be visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, the results might suggest that adding bulky, lipophilic groups in one area (favored for steric interactions) and polar groups in another (favored for electrostatic interactions) could enhance antiviral potency. mdpi.com These predictive models are powerful tools for optimizing lead compounds and designing next-generation adamantane-based drugs. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Ft Adm Derivatives
Systematic Investigation of Structural Modifications and Their Impact on Preclinical Biological Activity
No information is available regarding structural modifications of "FT-Adm" or their effects on preclinical biological activity.
Identification of Key Pharmacophoric Elements for Desired Research Outcomes
There is no data to identify the key pharmacophoric elements of "this compound."
Strategies to Enhance Compound Specificity and Modulate Off-Target Molecular Interactions
No strategies for enhancing the specificity or modulating off-target interactions of "this compound" could be found.
Future Research Directions in Ft Adm Analog Development
Development of Novel Synthetic Pathways and Rational Analog Design
The synthesis of novel anthracycline analogs remains a cornerstone of drug discovery, aiming to create compounds with superior pharmacological properties. Current efforts focus on developing more efficient and selective synthetic pathways to access diverse structural modifications of the anthracycline scaffold wikipedia.org. Rational analog design is driven by a deeper understanding of structure-activity relationships (SARs), particularly how structural variations influence subcellular localization, mechanism of action, and interaction with drug targets wikipedia.orgwikipedia.org.
Key areas of investigation include:
Stereoselective and Regioselective Synthesis: Developing methods that allow precise control over the stereochemistry and regiochemistry of modifications to the anthracycline aglycone and saccharide moieties. This is crucial as subtle structural changes can significantly impact biological activity and toxicity wikipedia.org. For instance, epirubicin, a 4'-epi-isomer of doxorubicin (B1662922), exhibits reduced cardiotoxicity wikipedia.org.
Modification of the Saccharide Moiety: Alterations to the sugar unit, such as in idarubicin (B193468) (a 4-demethoxydaunomycin analog), can enhance lipophilicity and cellular uptake, leading to improved efficacy against certain leukemias wikipedia.orgwikipedia.org. Future research could explore novel glycosylation patterns or the incorporation of non-natural sugars to modulate drug-DNA binding, topoisomerase II inhibition, and interaction with efflux pumps.
Aglycone Modifications: Investigating substitutions on the anthraquinone (B42736) core to influence DNA intercalation, redox properties, and interactions with specific cellular targets. The absence of the aglycone methoxy (B1213986) group and the introduction of an iodine at the 2'-position of the sugar, as seen in annamycin, exemplify strategies to overcome resistance wikipedia.org.
Conjugate Chemistry: The development of anthracycline-peptide conjugates or antibody-drug conjugates (ADCs) represents a significant advancement in targeted delivery, aiming to enhance drug specificity and reduce systemic toxicity researchgate.netmims.com. Novel linkers and conjugation chemistries are being explored to ensure stability, controlled release, and improved therapeutic index mims.com.
Table 1: Examples of Anthracycline Structural Modifications and Their Impact
| Anthracycline Analog | Key Structural Modification | Observed Impact (Research Focus) | Reference |
| Epirubicin | 4'-epi-isomer of Doxorubicin | Reduced cardiotoxicity | wikipedia.org |
| Idarubicin | Absence of methoxy group at C4 | Increased fat solubility, cellular uptake, efficacy against leukemia | wikipedia.org |
| Annamycin | Absence of aglycone methoxy group, iodine at 2'-position of sugar | Entered clinical trials, designed to overcome resistance | wikipedia.org |
| PNU-159682 (Nemorubicin metabolite) | Highly potent anthracycline toxin | Significantly enhanced cytotoxicity compared to Doxorubicin | mims.com |
Advanced Computational Approaches for De Novo Design of Next-Generation Anthracycline Analogs
Computational approaches, collectively known as Computer-Aided Drug Design (CADD), are increasingly vital in expediting the discovery and optimization of novel anthracycline analogs mims.comontosight.ai. These methods reduce the time and resources required for drug development by enabling the rational design of molecules from scratch (de novo design) or by screening vast chemical libraries virtually mims.comwikidata.org.
Future research will leverage:
De Novo Drug Design: This approach generates novel molecular structures guided by specific target binding sites or pharmacophore models mims.comwikidata.org. For anthracyclines, this involves designing molecules that optimally interact with DNA topoisomerase II, evade efflux pumps, or target alternative cellular pathways.
Molecular Docking and Dynamics Simulations: These techniques predict the binding affinity and interaction modes of potential analogs with biological targets, such as DNA, topoisomerase II, or specific transporters mims.comwikidata.org. Advanced simulations can provide insights into the dynamic behavior of drug-target complexes, aiding in the design of more stable and effective binders.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models establish mathematical relationships between chemical structures and their biological activities, enabling the prediction of activity for new compounds wikidata.orgfishersci.ca. Integrating machine learning and artificial intelligence (AI) can enhance the predictive power of these models, allowing for the rapid identification of promising candidates and the elucidation of complex SARs fishersci.cawmcloud.org. AI can guide analog synthesis by prioritizing compounds with improved activity profiles fishersci.ca.
Virtual Screening: This involves computationally sifting through large chemical databases to identify molecules with desired properties, significantly narrowing down the candidates for experimental synthesis and testing mims.com.
Interdisciplinary Research Integrating Chemical Biology and Systems-Level Approaches
Understanding the intricate mechanisms of anthracycline action and resistance at a systems level is crucial for designing more effective analogs. Chemical biology, which employs chemical probes to interrogate biological phenomena, plays a pivotal role in this endeavor fishersci.ca. Integrating chemical biology with systems-level approaches (e.g., proteomics, genomics, metabolomics) allows for a comprehensive understanding of drug-cell interactions and the identification of new therapeutic targets nih.gov.
Key areas of interdisciplinary research include:
Elucidating Mechanisms of Action and Resistance: Using chemical probes and advanced imaging techniques to precisely map the subcellular localization of anthracycline analogs and their interactions with various cellular components, including DNA, histones, and organelles like lysosomes wikipedia.orgguidetopharmacology.org. This can reveal novel targets or pathways contributing to efficacy or resistance.
Target Identification and Validation: Employing chemical proteomics and other systems-level techniques to identify previously uncharacterized molecular targets of anthracycline analogs fishersci.ca. For instance, studies suggest that lysosomes may contain unidentified molecular targets for anthracyclines wikipedia.org.
Systems Biology Modeling: Developing computational models that integrate diverse biological data (e.g., gene expression, protein levels, metabolic fluxes) to simulate the cellular response to anthracycline treatment nih.gov. Such models can predict the impact of structural modifications on cellular pathways and identify critical nodes for intervention, potentially leading to the design of analogs that overcome specific resistance mechanisms. For example, computational models have been used to study doxorubicin's mitochondrial cardiotoxicity, distinguishing the roles of electron transport chain inhibition and mitochondrial DNA damage nih.gov.
Phenotype-Based Screening with Mechanistic Deconvolution: Screening libraries of anthracycline analogs in complex cellular models (e.g., 3D organoids, co-culture systems) to identify compounds with desired phenotypic outcomes, followed by in-depth chemical biology investigations to deconvolve their precise mechanisms of action.
Development of Enhanced Analytical Protocols for Complex Analog Mixtures
The synthesis and biological evaluation of anthracycline analogs often yield complex mixtures, necessitating advanced analytical techniques for their characterization, purification, and quantification. Enhanced analytical protocols are crucial for ensuring the quality, purity, and structural integrity of novel analogs, as well as for studying their pharmacokinetics and metabolism in biological systems researchgate.nethznu.edu.cn.
Future research will focus on:
High-Resolution Mass Spectrometry (HRMS): Integrating advanced HRMS techniques, particularly when coupled with liquid chromatography (LC-HRMS), for accurate identification, structural elucidation, and quantification of anthracycline analogs and their metabolites in complex biological matrices researchgate.nethznu.edu.cn. This includes overcoming challenges such as ion suppression and low analyte concentrations hznu.edu.cn.
Advanced Chromatographic Techniques: Developing and optimizing sophisticated separation methods, such as ultra-high performance liquid chromatography (UHPLC) and two-dimensional liquid chromatography (2D-LC), to resolve complex mixtures of anthracycline analogs and their impurities or degradation products wikipedia.org.
Hyphenated Techniques: Combining different analytical techniques (e.g., LC-MS/MS, GC-MS, LC-NMR) to obtain comprehensive structural and quantitative information from limited sample amounts.
Automated and High-Throughput Analysis: Implementing automation and robotics to enable high-throughput screening and characterization of large libraries of anthracycline analogs, accelerating the drug discovery process.
Enhanced Sample Preparation Methods: Developing optimized sample preparation protocols for biological samples to minimize matrix effects and ensure accurate and reliable analysis of anthracycline analogs and their conjugates researchgate.nethznu.edu.cn.
Table 2: Key Analytical Techniques for Anthracycline Analog Characterization
| Analytical Technique | Primary Application in Analog Development | Benefit | Reference |
| LC-HRMS | Structural elucidation, quantification of analogs and metabolites | High sensitivity, specificity, overcomes complex matrices | researchgate.nethznu.edu.cn |
| UHPLC | Separation of complex mixtures, impurity profiling | High resolution, speed | wikipedia.org |
| NMR Spectroscopy | Confirmation of chemical structure, stereochemistry | Detailed structural information | |
| FT-IR Spectroscopy | Functional group identification, structural confirmation | Rapid, non-destructive |
Q & A
Basic Research Questions
Q. How should I design experiments to evaluate the functional properties of FT-Adm while minimizing bias?
- Methodological Answer : Use a randomized controlled trial (RCT) framework with clearly defined control and experimental groups. For example:
- Control Group : this compound-free conditions.
- Experimental Group : this compound under varying concentrations/temperatures.
- Variables : Document environmental conditions (e.g., pH, temperature) and instrument calibration data .
- Ethical Considerations : Ensure compliance with institutional review board (IRB) protocols for data anonymization and participant consent (if applicable) .
Q. What are best practices for collecting and managing this compound research data to ensure reproducibility?
- Methodological Answer :
- Data Collection : Use structured tools like electronic lab notebooks (ELNs) or validated survey platforms (e.g., Qualtrics) with audit trails. Avoid ad-hoc spreadsheets to prevent versioning errors .
- Data Storage : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or institutional databases with metadata tags (e.g., "FT-Adm_kinetic_study_2025") .
- Documentation : Include raw data, processing scripts, and instrument logs (see Table 1 ) .
Table 1 : Essential Data Components for Reproducibility
| Component | Example for this compound Studies | Source |
|---|---|---|
| Raw spectra | NMR/IR peaks, baseline corrections | |
| Processed data | Normalized absorbance values | |
| Metadata | pH, temperature, solvent system |
Q. How can I address ethical limitations when studying this compound in biological systems?
- Methodological Answer :
- Animal/Human Studies : Adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain ethics approval. For in vitro work, disclose cell line origins and contamination checks .
- Data Transparency : Publish negative results to avoid publication bias. Use platforms like ResearchGate or Figshare for supplementary datasets .
Advanced Research Questions
Q. How do I resolve contradictions in this compound’s reported mechanisms across studies?
- Methodological Answer : Conduct a systematic literature review with the following steps:
Define Scope : Filter studies by methodology (e.g., in situ vs. in vitro).
Contradiction Analysis : Use tools like PRISMA flow diagrams to categorize discrepancies (e.g., conflicting kinetic parameters).
Experimental Replication : Re-test disputed conditions using standardized protocols (see Table 2 ) .
Table 2 : Common Contradictions in this compound Studies
| Contradiction Type | Resolution Strategy | Source |
|---|---|---|
| Varied catalytic efficiency | Control for solvent polarity | |
| Divergent toxicity profiles | Validate cell viability assays |
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism or R.
- Uncertainty Quantification : Apply Monte Carlo simulations to propagate measurement errors .
- Code Sharing : Provide scripts in GitHub repositories with DOI links .
Q. How can AI tools enhance the analysis of this compound’s structural or functional data?
- Methodological Answer :
- Natural Language Processing (NLP) : Use GPT-4 or similar models to extract trends from literature (e.g., "this compound binding affinity" across 100+ papers) .
- Machine Learning (ML) : Train models to predict this compound’s reactivity using features like electronegativity or steric parameters. Validate with leave-one-out cross-validation .
Mixed-Methods & Validation
Q. How do I integrate qualitative and quantitative data in this compound research (e.g., user feedback on lab protocols)?
- Methodological Answer :
- Triangulation : Combine surveys (quantitative) and focus groups (qualitative) to assess protocol usability. Code responses using NVivo or MAXQDA .
- Convergent Design : Merge findings into a joint display matrix to identify overlaps/gaps (see Table 3 ) .
Table 3 : Example of Data Integration in this compound Studies
| Quantitative Finding | Qualitative Insight | Implication |
|---|---|---|
| 80% assay reproducibility | "Calibration was time-consuming" | Optimize protocols |
Q. What strategies improve the external validity of this compound findings for broader applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
